molecular formula C22H24N4O5S B2604649 N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 533869-94-2

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2604649
CAS No.: 533869-94-2
M. Wt: 456.52
InChI Key: FQWXSEPKAXZPMX-UHFFFAOYSA-N
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Description

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic small molecule incorporating two pharmaceutically significant motifs: a 1,3,4-oxadiazole ring and a sulfonylbenzamide scaffold. The 1,3,4-oxadiazole core is a versatile heterocycle known for its significant role in medicinal chemistry research. This scaffold is recognized for its electron-deficient nature and ability to participate in hydrogen bonding, which facilitates interactions with various biological targets. It is a privileged structure in anticancer agent discovery, with demonstrated research potential to inhibit key enzymes involved in cell proliferation, such as thymidylate synthase, telomerase, and histone deacetylase (HDAC) . The specific incorporation of a 3-methoxyphenyl substituent on the oxadiazole ring is a common structural feature aimed at modulating the compound's electronic properties and binding affinity. The second key component is the 4-((3-methylpiperidin-1-yl)sulfonyl)benzamide group. The sulfonamide functionality is a prevalent feature in compounds with diverse biological activities. In related patented compounds, similar N-(piperidin-1-ylsulfonyl)benzamide structures have been specifically designed and investigated for their potential as antibacterial agents, highlighting the therapeutic relevance of this chemical architecture . The 3-methyl substitution on the piperidine ring can influence the compound's overall lipophilicity and metabolic profile. As a hybrid molecule, this compound is of high interest for researchers in chemical biology and drug discovery. Its structure suggests potential for use in biochemical assays to elucidate new signaling pathways or to serve as a lead compound for the development of novel therapeutic agents. It is intended for investigational purposes in controlled laboratory settings. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S/c1-15-5-4-12-26(14-15)32(28,29)19-10-8-16(9-11-19)20(27)23-22-25-24-21(31-22)17-6-3-7-18(13-17)30-2/h3,6-11,13,15H,4-5,12,14H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWXSEPKAXZPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Methoxyphenyl Group Introduction: The methoxyphenyl group is usually introduced via electrophilic aromatic substitution reactions.

    Sulfonylation of Piperidine: The piperidine ring is sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.

    Coupling Reactions: The final step involves coupling the oxadiazole derivative with the sulfonylated piperidine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms of the oxadiazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has potential applications in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets. It can be used in assays to investigate the activity of enzymes or receptors involved in different biological pathways.

Medicine

In medicine, the compound is being explored for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development in areas such as cancer, inflammation, or neurological disorders.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring and the sulfonylated piperidine moiety are key functional groups that enable the compound to bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Variations

Compound Name Oxadiazole Substituent Sulfonyl Group Key Structural Features Reference
Target Compound 3-Methoxyphenyl 3-Methylpiperidin-1-yl Enhanced lipophilicity (3-methyl group), potential π-π interactions (methoxyphenyl)
N-(5-Ethyl-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide Ethyl 3-Methylpiperidin-1-yl Reduced steric hindrance (ethyl vs. aryl), lower molecular weight
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(piperidin-1-ylsulfonyl)benzamide 5-Chlorothiophen-2-yl Piperidin-1-yl (no methyl) Electrophilic chlorine for target binding, thiophene for planar interactions
N-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide 2,4-Dimethylthiazol-5-yl 3-Methylpiperidin-1-yl Thiazole ring for hydrogen bonding, dimethyl groups for solubility modulation

Biological Activity

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article will explore its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an oxadiazole ring and a sulfonamide moiety, which are known to enhance biological activity through various mechanisms. The molecular formula is C18H22N4O3SC_{18}H_{22N_{4}O_{3}S}, and its structure can be represented as follows:

N 5 3 methoxyphenyl 1 3 4 oxadiazol 2 yl 4 3 methylpiperidin 1 yl sulfonyl benzamide\text{N 5 3 methoxyphenyl 1 3 4 oxadiazol 2 yl 4 3 methylpiperidin 1 yl sulfonyl benzamide}

Research indicates that compounds containing oxadiazole rings often exhibit antitumor activity by inducing apoptosis in cancer cells. The proposed mechanism includes:

  • Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell growth.
  • Induction of Apoptosis : Evidence suggests that it activates caspases and alters the Bax/Bcl-2 ratio, leading to programmed cell death.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds with oxadiazole structures. For instance:

CompoundIC50 (μM)Cancer TypeMechanism
SL-017.4NCI-H460Apoptosis induction via caspase activation
Compound 125.72 ± 3.95MCF7Cell cycle arrest and apoptosis

The above table summarizes findings from various studies where compounds similar to this compound were tested against different cancer cell lines.

Case Studies

  • Study on Apoptosis Induction : In a study involving human cancer xenografts in nude mice, the administration of a structurally similar compound resulted in significant tumor growth delay without notable body weight loss. The mechanism involved increased TUNEL staining and activation of apoptotic markers such as cleaved PARP and caspases .
  • In Vivo Efficacy : Another study evaluated the efficacy of a related compound in inhibiting tumor growth in models bearing HCT116 colorectal cancer cells. The results showed substantial tumor reduction correlating with increased apoptosis markers .

Pharmacokinetics

The pharmacokinetic profile of related compounds suggests high oral bioavailability and favorable metabolic stability. For example, compounds with similar structures demonstrated bioavailability exceeding 90% in rat models . This characteristic is crucial for developing effective therapeutic agents.

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